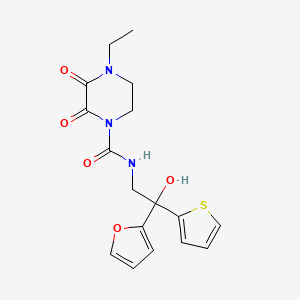

4-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Description

This compound features a 2,3-dioxopiperazine core substituted with an ethyl group at position 4 and a carboxamide-linked side chain containing hydroxy, furan-2-yl, and thiophen-2-yl moieties. The dioxopiperazine scaffold is structurally analogous to diketopiperazines (DKPs), which are cyclic dipeptides known for diverse bioactivities, including antimicrobial and anticancer properties .

Properties

IUPAC Name |

4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-2-19-7-8-20(15(22)14(19)21)16(23)18-11-17(24,12-5-3-9-25-12)13-6-4-10-26-13/h3-6,9-10,24H,2,7-8,11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTFYLMLGWSHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide (CAS Number: 2034399-59-0) is a complex organic molecule notable for its diverse structural features, including furan and thiophene rings, which contribute to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₅S |

| Molecular Weight | 377.4 g/mol |

| CAS Number | 2034399-59-0 |

The molecular structure comprises a piperazine ring with various substituents that enhance its reactivity and biological potential. The presence of hydroxyl, furan, and thiophene functionalities suggests a broad spectrum of interactions with biological targets.

Research indicates that the compound may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of various biological processes, including:

- Antioxidant Activity : The furan and thiophene moieties may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it a candidate for antibiotic development.

- Anti-inflammatory Effects : The hydroxyl group may play a role in mediating anti-inflammatory responses, which is crucial in the treatment of chronic inflammatory diseases.

Case Studies and Research Findings

- Antioxidant Activity Assessment :

-

Antimicrobial Testing :

- In vitro tests conducted against Escherichia coli and Staphylococcus aureus revealed that the compound exhibited moderate antibacterial activity. Minimum inhibitory concentration (MIC) values were determined to be within a range suggesting potential therapeutic applications in treating bacterial infections .

-

Anti-inflammatory Studies :

- A recent investigation into the anti-inflammatory properties of similar compounds showed that those containing hydroxyl groups significantly reduced pro-inflammatory cytokine production in cell culture models. This suggests that this compound may also possess similar effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | Moderate | Moderate | Significant |

| N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide | High | Low | Moderate |

| 4-(thiophen-3-yl)benzamide | Low | High | Low |

This table highlights that while the compound exhibits moderate antioxidant and antimicrobial activities, it shows significant anti-inflammatory potential compared to some related compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring similar structural motifs. For instance, derivatives of piperazine have shown promising cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making such compounds candidates for further development as anticancer agents .

Antimicrobial Properties

Compounds containing furan and thiophene moieties have demonstrated antimicrobial activities. Research indicates that the presence of these heterocycles can enhance the efficacy of antimicrobial agents by disrupting microbial membranes or inhibiting essential metabolic pathways . The specific compound may exhibit similar properties due to its structural characteristics.

Antioxidant Activity

The antioxidant potential of derivatives related to this compound has been investigated extensively. Studies utilizing the DPPH radical scavenging method have shown that certain derivatives possess antioxidant activities greater than that of well-known antioxidants like ascorbic acid . This suggests that 4-ethyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide could be explored for formulations aimed at oxidative stress-related conditions.

Materials Science

Fluorescent Labeling Agents

The incorporation of furan and thiophene groups in molecular design has been leveraged to create fluorescent labeling reagents. Such compounds are valuable in biochemical assays and imaging techniques due to their ability to emit strong fluorescence when excited. This application is particularly relevant in the development of new diagnostic tools and bioimaging technologies .

Supramolecular Chemistry

The structural properties of this compound suggest potential applications in supramolecular chemistry, where interactions between different molecular species can lead to the formation of complex structures with unique properties. The aromaticity provided by the furan and thiophene rings may facilitate π-π stacking interactions, which are crucial for the design of advanced materials .

Synthesis and Derivative Development

The synthesis of this compound can be optimized through various chemical methods, including microwave-assisted synthesis, which has been shown to enhance reaction rates and yields for similar compounds . Moreover, exploring derivatives with varied substitutions on the piperazine ring could yield compounds with enhanced biological activities or improved physicochemical properties.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues

Compound 18 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one):

- Core Structure: Piperazine ring (non-oxidized).

- Substituents : Thiophen-2-yl and trifluoromethylphenyl groups.

- Key Differences : The absence of the dioxopiperazine moiety and furan ring distinguishes it from the target compound. The trifluoromethyl group may enhance metabolic stability compared to the hydroxyethyl group in the target compound.

- Synthesis : Structural variations introduced via nucleophilic substitution and coupling reactions .

(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid :

- Core Structure : 2,3-dioxopiperazine.

- Substituents : Ethyl and 4-hydroxyphenyl groups.

- Key Differences : Replaces the furan-thiophene-hydroxyethyl side chain with a 4-hydroxyphenylacetic acid moiety.

- Pharmacology : Serves as an intermediate for cefoperazone, highlighting the role of dioxopiperazine in antibiotic synthesis .

Heterocyclic Carboxamide Derivatives

AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide):

- Core Structure : 1,4-dihydropyridine.

- Substituents : Furyl, thioether, and methoxyphenyl groups.

- Key Differences : The dihydropyridine core contrasts with the dioxopiperazine, suggesting divergent mechanisms of action. The thioether linkage may improve membrane permeability compared to the hydroxy group in the target compound .

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide:

- Core Structure : Pyrazine.

- Substituents : Difluorophenyl-hydroxyacetyl and methyl groups.

- Key Differences : The pyrazine ring lacks the cyclic peptide-like structure of dioxopiperazine. The fluorine atoms may enhance binding specificity through hydrophobic interactions .

Furan and Thiophene Derivatives

Methyl [3-(phenylcarbamoyl)furan-2-yl]acetate (95d) :

- Core Structure : Furan.

- Substituents : Phenylcarbamoyl and methyl acetate.

- Key Differences: Simpler furan-carboxamide structure without the thiophene or piperazine moieties.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Key Observations

- Heterocyclic Influence : Thiophene and furan groups in the target compound may enhance π-π stacking and hydrogen bonding compared to phenyl or pyrazine derivatives .

- Stereochemical Considerations : Chiral separation techniques (e.g., ) underscore the importance of stereochemistry in bioactivity, suggesting the target compound’s hydroxyethyl group may require enantiomeric resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.